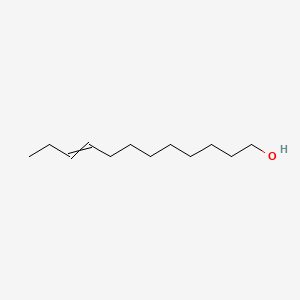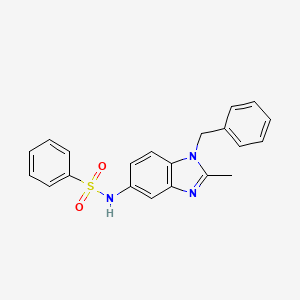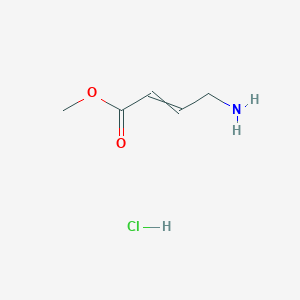![molecular formula C25H16N2O6 B12452836 N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the furan ring with the isoindole-phenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the isoindole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide: shares similarities with other compounds containing isoindole and furan moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C25H16N2O6 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
N-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16N2O6/c28-17-8-6-16(7-9-17)27-24(30)20-11-10-19(14-21(20)25(27)31)33-18-4-1-3-15(13-18)26-23(29)22-5-2-12-32-22/h1-14,28H,(H,26,29) |
InChI-Schlüssel |
ZEARZRPAUZXVTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)NC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
methanone](/img/structure/B12452780.png)
![[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone](/img/structure/B12452781.png)
![2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12452783.png)
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B12452784.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12452790.png)


![tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12452796.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
